Linderic acid
Overview
Description
Linderic acid: is a fatty acid with a cis- double bond at the fourth carbon atom. It is a hydrophobic molecule, practically insoluble in water, and relatively neutral. This compound is part of the family of unsaturated fatty acids and has been found in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Linderic acid typically involves the use of alkenes and carboxylic acids. One common method is the hydrolysis of esters derived from the corresponding alkenes. The reaction conditions often include the use of strong acids or bases to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of dodecynoic acid or the use of biocatalysts to achieve the desired cis- configuration. These methods are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Linderic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be reduced to form the corresponding saturated fatty acid.
Substitution: Halogenation can occur at the double bond, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Chemistry: Linderic acid is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its role in cell signaling and membrane structure. It is also investigated for its potential antimicrobial properties .
Medicine: Research has shown that this compound may have therapeutic potential in treating infections and inflammatory conditions. Its ability to interfere with microbial biofilm formation is of particular interest .
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and plasticizers. Its properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism by which Linderic acid exerts its effects involves its interaction with cellular membranes and signaling pathways. It can modulate the fluidity of membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a signaling molecule, affecting gene expression and cellular responses .
Comparison with Similar Compounds
cis-2-Dodecenoic acid: Known for its role in quorum sensing in bacteria.
cis-5-Dodecenoic acid: Studied for its inhibitory effects on cyclooxygenase enzymes
Uniqueness: Linderic acid is unique due to its specific position of the double bond, which influences its chemical reactivity and biological activity. Its distinct properties make it valuable in various fields of research and industry .
Properties
IUPAC Name |
(Z)-dodec-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h8-9H,2-7,10-11H2,1H3,(H,13,14)/b9-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCORITRBZMICMI-HJWRWDBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7089-43-2 | |
Record name | Linderic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007089432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LINDERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18013PJU2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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